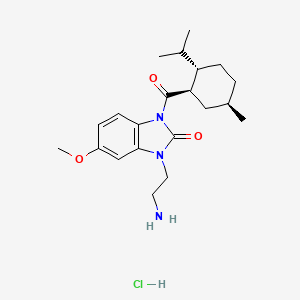

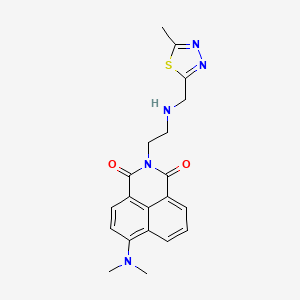

Lumefantrine D18

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is primarily used as an antimalarial agent and is known for its efficacy in treating uncomplicated malaria caused by Plasmodium falciparum . The compound is characterized by its high stability and effectiveness in combination therapies.

Applications De Recherche Scientifique

Benflumetol D18 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.

Biology: Employed in studies involving the metabolism and pharmacokinetics of antimalarial drugs.

Medicine: Integral in the development and testing of new antimalarial therapies.

Industry: Utilized in the production of high-purity antimalarial drugs for clinical use

Safety and Hazards

Orientations Futures

Mécanisme D'action

The exact mechanism by which Benflumetol D18 exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby preventing the parasite from detoxifying heme. This inhibition disrupts the parasite’s ability to synthesize nucleic acids and proteins, leading to its death .

Similar Compounds:

Lumefantrine: The non-deuterated form of Benflumetol D18, used in combination therapies for malaria.

Artemether: Often used in combination with Lumefantrine for its rapid action against malaria.

Pyronaridine: Another antimalarial drug with a similar mechanism of action.

Uniqueness: Benflumetol D18 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in pharmacokinetics and drug metabolism. This makes it a valuable tool in both research and clinical settings .

Analyse Biochimique

Biochemical Properties

Lumefantrine D18 interacts with various biomolecules in its role as an antimalarial agentAvailable data suggest that this compound inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . This compound is used to treat acute, uncomplicated malarial infections caused by Plasmodium falciparum, in adults and children 2 years or older who weigh 5 kg or more .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. This compound is believed to inhibit β-hematin formation, a process by which malarial parasites detoxify free heme in order to digest it . This compound forms a complex with hemin, an iron compound in the blood, and prevents the formation of β-hematin, and consequently, protein and DNA synthesis in the parasite .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known to have short protective effects attributed to its short elimination half-life compared to other partner drugs . It is also known for its stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For nominal doses increasing in a 1:2:4 proportion, the C max and the AUC 0-t values for desbutyl-lumefantrine increased in the proportions of 1:1.45:2.57 and 1:1.08:1.87, respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is eliminated primarily via metabolism by cytochrome p450 3A4 (CYP3A4) and is also a substrate of P-glycoprotein .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Age, in addition to weight, is a determinant of this compound exposure .

Subcellular Localization

It is known that this compound is active against the erythrocytic stages of Plasmodium spp .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benflumetol D18 involves the incorporation of deuterium atoms into the Lumefantrine molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of Benflumetol D18 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: Benflumetol D18 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the aromatic rings, are common.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Propriétés

IUPAC Name |

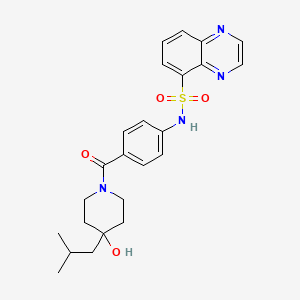

2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-OASVJRPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.